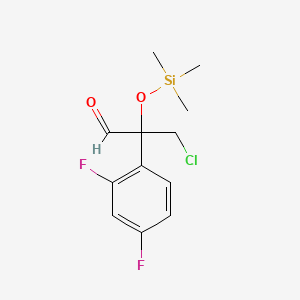

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde

Description

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde (CAS: 1610930-73-8) is a structurally complex aldehyde derivative characterized by a trifunctional backbone. Its molecular framework includes:

- A chlorine atom at the C3 position.

- A 2,4-difluorophenyl group substituted at the C2 position.

- A trimethylsilanyloxy (TMS-O) protecting group at the C2 position, adjacent to the aldehyde functional group.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of fluorinated pharmaceuticals or agrochemicals. The TMS-O group enhances steric protection of the aldehyde, improving stability during multi-step reactions . Derivatives such as (S)-3-chloro-2-(2,4-difluorophenyl)-2-((trimethylsilyl)oxy)propanenitrile and diol analogs have been synthesized for applications in asymmetric catalysis and chiral building blocks .

Properties

Molecular Formula |

C12H15ClF2O2Si |

|---|---|

Molecular Weight |

292.78 g/mol |

IUPAC Name |

3-chloro-2-(2,4-difluorophenyl)-2-trimethylsilyloxypropanal |

InChI |

InChI=1S/C12H15ClF2O2Si/c1-18(2,3)17-12(7-13,8-16)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3 |

InChI Key |

BBTSBUZHTZHDKT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(CCl)(C=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde typically involves multi-step organic reactions. One common approach might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and chloropropionaldehyde.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Purification: Techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. The presence of the difluorophenyl group may enhance biological activity by improving metabolic stability and bioavailability.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the trimethylsilyloxy group can influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity. Its efficacy against specific bacterial strains is currently under investigation, with a focus on optimizing its structure for enhanced potency.

Synthetic Organic Chemistry

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Applications in Synthesis

- Building Block for Pharmaceuticals : The compound can be utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Reagent in Organic Reactions : It has been employed as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of carbon-carbon bonds.

Agrochemical Applications

The unique properties of this compound also lend themselves to applications in agrochemicals. Its potential use as a pesticide or herbicide is being explored due to its structural features that may interact favorably with biological systems in plants and pests.

Research Insights

- Pesticidal Activity : Initial studies indicate that derivatives of this compound may exhibit insecticidal properties. Ongoing research aims to evaluate its effectiveness against common agricultural pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Exhibits cytotoxicity; potential antimicrobial activity |

| Synthetic Organic Chemistry | Intermediate for drug synthesis | Useful in nucleophilic substitutions |

| Agrochemical Applications | Potential pesticide/herbicide | Preliminary evidence of insecticidal properties |

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical pathways:

Molecular Targets: Enzymes, receptors, or other biomolecules.

Pathways: Involvement in metabolic or signaling pathways depending on its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings :

Electrophilicity and Reactivity: The TMS-O group in the target compound reduces aldehyde oxidation susceptibility compared to unprotected analogs (e.g., 2-Chloro-1-(2,4-dichlorophenyl)ethanone), which are prone to side reactions . The 2,4-difluorophenyl group enhances electrophilicity at the aldehyde carbon compared to non-fluorinated analogs, facilitating nucleophilic additions in asymmetric syntheses .

Steric and Electronic Effects :

- Unlike 3-Chloro-N-phenyl-phthalimide (a rigid aromatic system), the target compound’s aliphatic backbone allows conformational flexibility, critical for stereoselective transformations .

- The TMS-O group provides steric hindrance comparable to tert-butyl groups but with superior hydrolytic stability under basic conditions .

Applications in Synthesis: The compound’s fluorinated aryl group contrasts with the dichlorophenyl moiety in 2-Chloro-1-(2,4-dichlorophenyl)ethanone, which is less polar and more suited for lipid-soluble agrochemicals . Compared to pyrazole-based aldehydes (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde), the target compound lacks heterocyclic rigidity, making it more adaptable for modular derivatization .

Biological Activity

Chemical Identity and Properties

3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde, with the CAS number 861718-85-6, is a synthetic organic compound characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of approximately 292.78 g/mol. The compound features a chloro group, difluorophenyl moiety, and a trimethylsilanyloxy functional group, which contribute to its biological activity and potential applications in medicinal chemistry.

The biological activity of 3-chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Compounds containing difluorophenyl groups have been studied for their ability to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The presence of halogen atoms (like chlorine and fluorine) enhances the antimicrobial efficacy against a range of pathogens.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde:

-

Anticancer Activity :

- A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that the difluorophenyl group plays a critical role in enhancing anticancer properties.

-

Antimicrobial Efficacy :

- Research indicated that compounds containing trimethylsilyloxy groups showed increased activity against Gram-positive bacteria, highlighting the potential use of this compound as an antimicrobial agent.

-

Enzyme Inhibition Studies :

- In vitro assays revealed that certain derivatives inhibited the activity of key metabolic enzymes, which could lead to therapeutic applications in managing diabetes and obesity.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.